4-Bromo-5-fluoro-2-methoxyphenol
Overview
Description
4-Bromo-5-fluoro-2-methoxyphenol: is an aromatic compound with the molecular formula C7H6BrFO2 and a molecular weight of 221.02 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-fluoro-2-methoxyphenol is InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis.
Mode of Action
This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibitory action disrupts the synthesis of mycolic acids, leading to a weakening of the bacterial cell wall.
Biochemical Pathways
The inhibition of InhA by this compound affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids in mycobacteria, including the mycolic acids. By inhibiting InhA, this compound disrupts the FAS-II pathway, leading to a deficiency in mycolic acids and a compromised cell wall.
Pharmacokinetics
Like many phenolic compounds, it is expected to be slightly soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The result of the action of this compound is the disruption of the cell wall integrity of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acids, the compound weakens the cell wall, potentially making the bacteria more susceptible to the immune response or other antimicrobial agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by pH, temperature, and the presence of other substances in the environment. Moreover, the compound should be stored in a cool, dry, and well-ventilated place away from oxidizing agents to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-fluoro-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . Additionally, its interaction with proteins can lead to conformational changes that affect protein function. The compound’s bromine and fluorine atoms can form halogen bonds with amino acid residues, influencing enzyme activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit or activate kinases involved in phosphorylation cascades, thereby affecting gene expression and cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, leading to changes in redox homeostasis and potentially triggering apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The compound’s halogen atoms can form halogen bonds with specific amino acid residues, stabilizing or destabilizing enzyme-substrate complexes . Additionally, this compound can interact with DNA, leading to changes in gene expression by modulating transcription factor binding and chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may undergo degradation, resulting in the formation of by-products that could have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and influence its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine and iron powder.
Acetylation: Acetic anhydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Major Products:
Substituted Phenols: Depending on the substituents introduced during substitution reactions.
Quinones and Hydroquinones: From oxidation and reduction reactions.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
- 4-Bromo-2-methoxyphenol
- 5-Fluoro-2-methoxyphenol
- 4-Bromo-3-fluorophenol
Comparison: 4-Bromo-5-fluoro-2-methoxyphenol is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine can enhance its electrophilic substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIUDHOXUKBCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650148 | |
Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886510-25-4 | |
Record name | 4-Bromo-5-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886510-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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